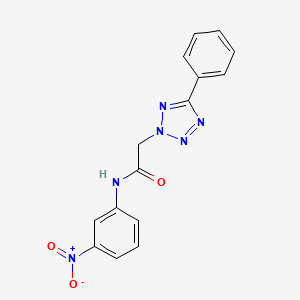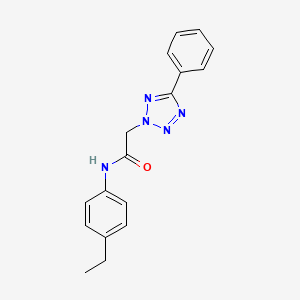![molecular formula C17H16INO3 B3892958 1-(3,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B3892958.png)
1-(3,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 2C-I, and it belongs to the phenethylamine class of compounds. The chemical structure of this compound is similar to other psychoactive compounds such as mescaline and MDMA. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one involves the activation of the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and psychological processes such as mood, cognition, and perception. The activation of the 5-HT2A receptor by this compound leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of the effects are as follows:
1. Psychoactive effects: this compound has been shown to have psychoactive effects such as altered perception, mood, and cognition.
2. Neurotransmitter release: this compound has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
3. Cardiovascular effects: this compound has been shown to have cardiovascular effects such as increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has various advantages and limitations for lab experiments. Some of the advantages and limitations are as follows:
Advantages:
1. High affinity for the 5-HT2A receptor: this compound has high affinity for the 5-HT2A receptor, which makes it a useful compound for studies related to the serotonin receptor system.
2. Low toxicity levels: this compound has low toxicity levels, which makes it a safe compound to use in lab experiments.
Limitations:
1. Psychoactive effects: this compound has psychoactive effects, which can make it difficult to use in lab experiments that require accurate measurements and control.
2. Limited availability: this compound is a rare compound, which makes it difficult to obtain in large quantities for lab experiments.
Direcciones Futuras
1-(3,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has various future directions for scientific research. Some of the future directions are as follows:
1. Studies related to the serotonin receptor system: this compound can be used in studies related to the serotonin receptor system. This can help to improve our understanding of the role of serotonin in various physiological and psychological processes.
2. Development of new psychoactive compounds: this compound can be used as a reference compound for the development of new psychoactive compounds with similar properties.
3. Toxicological studies: this compound can be used in toxicological studies to improve our understanding of the toxicity of psychoactive compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has various scientific research applications, and it has been shown to have psychoactive effects, increase the release of neurotransmitters, and have cardiovascular effects. This compound has various advantages and limitations for lab experiments, and it has various future directions for scientific research.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been used in various scientific research studies. This compound has been shown to have psychoactive effects, and it has been used in studies related to neuroscience, pharmacology, and toxicology. Some of the scientific research applications of this compound are as follows:
1. Neuroscience: this compound has been used in studies related to the serotonin receptor system. This compound has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
2. Pharmacology: this compound has been used in studies related to the pharmacological properties of psychoactive compounds. This compound has been shown to have similar effects to other psychoactive compounds such as LSD and psilocybin.
3. Toxicology: this compound has been used in studies related to the toxicity of psychoactive compounds. This compound has been shown to have low toxicity levels, and it has been used as a reference compound in toxicological studies.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO3/c1-21-16-8-7-12(11-17(16)22-2)15(20)9-10-19-14-6-4-3-5-13(14)18/h3-11,19H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRQVCIESOLXDN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=CC=C2I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B3892886.png)
![S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine](/img/structure/B3892892.png)
![4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892911.png)
![2-chloro-5-(5-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}-2-furyl)benzoic acid](/img/structure/B3892913.png)
![5-amino-3-{2-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3892919.png)
![methyl 2-({[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B3892926.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B3892930.png)

![3-[2-(1-piperidinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B3892940.png)
![4-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]butanoic acid](/img/structure/B3892944.png)

![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3892964.png)
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3892979.png)
![N-[4-(propionylamino)phenyl]butanamide](/img/structure/B3892980.png)